molecular formula C12H12N6O2 B5106636 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

货号: B5106636
分子量: 272.26 g/mol
InChI 键: HTSFSWMTQBUBTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which plays a key role in regulating the levels of cyclic nucleotides in the brain.

作用机制

7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide works by inhibiting the activity of PDE2A, an enzyme that breaks down cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE2A, this compound increases the levels of these cyclic nucleotides in the brain, which in turn activates signaling pathways that are involved in learning and memory. Furthermore, this compound has been shown to enhance the release of neurotransmitters such as acetylcholine and glutamate, which are important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that are relevant to its therapeutic potential. For example, this compound increases the levels of cAMP and cGMP in the brain, which activate downstream signaling pathways that are involved in synaptic plasticity and memory formation. This compound also enhances the release of neurotransmitters such as acetylcholine and glutamate, which are important for cognitive function. In addition, this compound has been found to have a favorable safety profile and does not cause significant side effects at therapeutic doses.

实验室实验的优点和局限性

One advantage of 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is that it is a highly selective inhibitor of PDE2A, which reduces the risk of off-target effects. Furthermore, this compound has been found to have a favorable safety profile and does not cause significant side effects at therapeutic doses. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

未来方向

There are several future directions for research on 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to further elucidate the mechanism of action of this compound and its downstream signaling pathways. Another direction is to test the efficacy and safety of this compound in clinical trials, particularly in patients with cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, it would be interesting to investigate the potential of this compound as a cognitive enhancer in healthy individuals. Finally, the development of more potent and selective inhibitors of PDE2A could lead to the discovery of new treatments for cognitive disorders.

合成方法

The synthesis of 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves a multistep process that starts with the preparation of 5-methyl-4,7-dihydro-1H-tetrazolo[1,5-a]pyrimidine-6-carboxylic acid. This intermediate is then reacted with 4-hydroxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound. The overall yield of this synthesis is around 40%, and the purity of the final product can be improved by recrystallization.

科学研究应用

7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied in preclinical models of cognitive impairment, including rodent models of Alzheimer's disease and schizophrenia. In these studies, this compound has been shown to improve cognitive function and memory retention by increasing the levels of cyclic nucleotides in the brain. Furthermore, this compound has been found to have a favorable safety profile and does not cause significant side effects at therapeutic doses.

属性

IUPAC Name

7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c1-6-9(11(13)20)10(7-2-4-8(19)5-3-7)18-12(14-6)15-16-17-18/h2-5,10,19H,1H3,(H2,13,20)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSFSWMTQBUBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。